molecular formula C18H13N3O3S B2474190 N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946285-91-2

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2474190
CAS No.: 946285-91-2
M. Wt: 351.38
InChI Key: RYCBLRVTSUVEAC-UHFFFAOYSA-N
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Description

N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 3-hydroxyphenyl group, which is further connected via a carboxamide bond to a 3-methyl-1,2-oxazole moiety. This structural architecture combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications, including antimicrobial and anticancer activities. The benzothiazole ring is known for its bioactivity in drug discovery, while the hydroxyphenyl and oxazole groups contribute to hydrogen bonding and π-π stacking interactions, enhancing target binding .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S/c1-10-8-15(24-21-10)17(23)19-11-6-7-12(14(22)9-11)18-20-13-4-2-3-5-16(13)25-18/h2-9,22H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCBLRVTSUVEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl compound using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of hydroxybenzotriazole.

    Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The oxazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole + 3-hydroxyphenyl + 3-methyl-oxazole-carboxamide -OH (hydroxyphenyl), -CH₃ (oxazole) Potential antimicrobial (inferred from analogs)
N-Benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide Benzothiazole + benzyl + 3-methyl-oxazole-carboxamide -F (benzothiazole), -CH₂C₆H₅ (benzyl) Not explicitly reported; structural analog for SAR studies
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide Thiazole + phenyl-oxazole-carboxamide -NO₂ (thiazole), -C₆H₅ (oxazole) Antibacterial (broad-spectrum)
3-(4-Methoxyphenyl)-1,2,4-oxadiazole derivatives Oxadiazole + methoxyphenyl + thiazole -OCH₃ (phenyl), thiazole Antitubercular and antiparasitic
SSAA09E2 (Piperazinyl-phenyl-oxazole-carboxamide) Oxazole-carboxamide + piperazinyl-phenyl -N(CH₂CH₂)₂N (piperazinyl) Investigated for antiviral activity (COVID-19)

Key Observations

Benzothiazole Modifications: The target compound’s 3-hydroxyphenyl-benzothiazole moiety contrasts with the 4-fluoro-benzothiazole in . Fluorine’s electron-withdrawing effect may enhance metabolic stability, while the hydroxyl group in the target compound could improve solubility and hydrogen bonding . Patel et al. (2010) demonstrated that 6-fluoro or 6-methyl substituents on benzothiazole significantly improve antibacterial activity against S. aureus and M. tuberculosis .

Oxazole vs. Thiazole/Oxadiazole: The 3-methyl-1,2-oxazole in the target compound differs from the 1,2,4-oxadiazole in .

Pharmacokinetic Considerations :

  • The hydroxyphenyl group in the target compound may improve water solubility relative to methoxy () or acetylphenyl () analogs. However, its acidity (pKa ~10) could limit blood-brain barrier penetration .
  • The piperazinyl group in SSAA09E2 () enhances basicity and solubility, a feature absent in the target compound, suggesting divergent therapeutic applications .

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